molecular formula C14H9ClO B8784977 5-Chloro-2-phenylbenzofuran

5-Chloro-2-phenylbenzofuran

Cat. No. B8784977
M. Wt: 228.67 g/mol
InChI Key: VFMHROFKHVJMRD-UHFFFAOYSA-N
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Patent
US07473786B1

Procedure details

The general procedure was used to convert phenylacetylene and 4-chloro-2-iodophenol to the title product. Purification by flash chromatography (10% CH2Cl2 in hexanes as the eluent) gave the analytically pure product as a white solid (411 mg, 90% yield). 1H NMR (300 MHz, CDCl3) δ 7.83 (d, J=6.97, 2H), 7.52 (d, J=2.26, 1H), 7.46-7.35 (m, 4H), 7.21 (dd, J=6.59, 1H), 6.93 (s, 1H). 13C NMR (75 MHz, CDCl3) δ 157.36, 153.22, 130.56, 129.93, 128.98, 128.84, 128.46, 125.03, 124.37, 120.40, 112.10, 100.78. Anal. Calcd. for C14H9ClO: C, 73.53; H, 3.97; Cl, 15.50. Found C, 73.31; H, 3.99; Cl, 15.68. m.p.: 155.5-157° C. (lit., 10156° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[C:12](I)[CH:11]=1>>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]2[O:16][C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:8][C:12]=2[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)O)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(OC(=C2)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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